molecular formula C17H23NO3 B12561831 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- CAS No. 193748-57-1

2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-

Cat. No.: B12561831
CAS No.: 193748-57-1
M. Wt: 289.4 g/mol
InChI Key: KPDDUVTUPJNVGY-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

The synthesis of 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- involves several steps. One common method is the reaction of 4-methyl-2-pyrrolidinone with 3-(cyclopentyloxy)-4-methoxybenzyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cyclic AMP-specific phosphodiesterase (PDE4), leading to an increase in intracellular cyclic AMP levels. This results in various downstream effects, including anti-inflammatory and antidepressant activities .

Comparison with Similar Compounds

2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

193748-57-1

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

4-(3-cyclopentyloxy-4-methoxyphenyl)-4-methylpyrrolidin-2-one

InChI

InChI=1S/C17H23NO3/c1-17(10-16(19)18-11-17)12-7-8-14(20-2)15(9-12)21-13-5-3-4-6-13/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19)

InChI Key

KPDDUVTUPJNVGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

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